![molecular formula C11H12O2 B1308347 3-[(3,4-Ethylenedioxy)phenyl]-1-propene CAS No. 58169-24-7](/img/structure/B1308347.png)
3-[(3,4-Ethylenedioxy)phenyl]-1-propene
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Overview
Description
“3-[(3,4-Ethylenedioxy)phenyl]-1-propene” is an organic compound with the molecular formula C10H10O2 . It is also known as allylbenzene. It is a colorless liquid that has a sweet and spicy aroma similar to that of anise or licorice. It is used as a flavoring agent in food and beverages, as well as in perfumes, soaps, and other personal care products.
Synthesis Analysis
The synthesis of 3,4-ethylenedioxythiophenes, which are structurally similar to “3-[(3,4-Ethylenedioxy)phenyl]-1-propene”, involves replacing the 3,4-dimethoxy group of thiophene with ethylene glycol or glycerol residues, followed by cyclization .
Molecular Structure Analysis
The molecular structure of “3-[(3,4-Ethylenedioxy)phenyl]-1-propene” is characterized by a 3,4-ethylenedioxy group attached to a phenyl ring, which is further connected to a propene group . The molecular weight of this compound is 176.21 .
Physical And Chemical Properties Analysis
“3-[(3,4-Ethylenedioxy)phenyl]-1-propene” is a colorless liquid with a sweet and spicy aroma. Its molecular weight is 176.21 . More detailed physical and chemical properties were not found in the retrieved information.
Scientific Research Applications
- Application : Researchers use it to create novel compounds with potential pharmaceutical activity. For instance, modifying its structure can lead to analogs with anti-inflammatory, antiviral, or anticancer properties .
- Application : Scientists utilize 3-[(3,4-Ethylenedioxy)phenyl]-1-propene as a precursor in the synthesis of natural products. By incorporating this compound, they can access unique scaffolds and explore new chemical space .
- Application : This compound’s pleasant odor and potential flavor-enhancing properties make it valuable in perfumery and flavor formulation. Researchers study its interactions with other molecules to create appealing fragrances and tastes .
- Application : 3-[(3,4-Ethylenedioxy)phenyl]-1-propene can serve as a monomer for polymerization reactions. Researchers explore its use in designing functional polymers, such as those with specific optical, electronic, or mechanical properties .
- Application : Researchers investigate the electrochemical behavior of 3-[(3,4-Ethylenedioxy)phenyl]-1-propene. It may serve as a redox-active component in sensors for detecting specific molecules (e.g., neurotransmitters, environmental pollutants) with high sensitivity .
- Application : Scientists explore the reactivity of 3-[(3,4-Ethylenedioxy)phenyl]-1-propene with environmental contaminants. It could potentially participate in degradation reactions or be used in remediation strategies .
Organic Synthesis and Medicinal Chemistry
Natural Product Synthesis
Flavor and Fragrance Industry
Polymer Chemistry
Electrochemistry and Sensors
Environmental Chemistry
Future Directions
The future directions of research involving “3-[(3,4-Ethylenedioxy)phenyl]-1-propene” and similar compounds could include their use in the development of medical biosensors and in the construction of durable biosensors modified with nanoAu particles . These applications leverage the high stability, high conductivity, and high transparency of poly (3,4-ethylenedioxythiophene) (PEDOT) and its derivatives .
properties
IUPAC Name |
6-prop-2-enyl-2,3-dihydro-1,4-benzodioxine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-3-9-4-5-10-11(8-9)13-7-6-12-10/h2,4-5,8H,1,3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWOTQUTMIYGBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC2=C(C=C1)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398868 |
Source
|
Record name | 3-[(3,4-Ethylenedioxy)phenyl]-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Ethylenedioxy)phenyl]-1-propene | |
CAS RN |
58169-24-7 |
Source
|
Record name | 3-[(3,4-Ethylenedioxy)phenyl]-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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